molecular formula C₄₂H₈₄ClNO₂ B043706 Dotma CAS No. 104162-48-3

Dotma

Cat. No. B043706
M. Wt: 670.6 g/mol
InChI Key: LDGWQMRUWMSZIU-LQDDAWAPSA-M
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Description

Dotma refers to a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand known for its ability to form stable complexes with lanthanide ions (Ln3+). It's particularly relevant in the development of imaging agents due to its enhanced properties over the parent compound, DOTA.

Synthesis Analysis

The synthesis of Dotma involves the tetramethylation of DOTA, leading to improved imaging agent properties. This modification yields a compound that exhibits a preference for certain coordination isomers, which are crucial for its rapid water exchange kinetics, an essential feature for imaging agents (Aime et al., 2011).

Molecular Structure Analysis

Dotma's molecular structure, particularly its Ln(3+) chelates, favors the monocapped twisted square antiprismatic (TSAP) coordination isomer. This structural preference is linked to its enhanced imaging capabilities, as evidenced by the more rapid water exchange kinetics compared to DOTA. The Gd-DOTMA example highlights this feature, with specific bond distances contributing to its effectiveness (Aime et al., 2011).

Chemical Reactions and Properties

Chemical modifications of Dotma, including the introduction of functional groups through click chemistry, enable site-specific derivatization of biomolecules. This adaptability allows for precise conjugation with peptides, enhancing its utility in targeted imaging and therapy applications (Wängler et al., 2011).

Physical Properties Analysis

The physical properties of Dotma, including its thermodynamic stability and water exchange kinetics, are critical for its application as an imaging agent. Its Ln(3+) chelates display high thermodynamic stabilities, which, combined with their specific coordination geometry, contribute to Dotma's effectiveness in imaging applications (Aime et al., 2011).

Scientific Research Applications

  • Intracellular Delivery : DOTMA liposomes are effective in delivering DNA and RNA into cells. They can also deliver purified transcription factors, thus enabling the expression of specific genes (Düzgüneş & Felgner, 1993).

  • Cancer Research : DOTMA-based amides (DOTMAMs) have been explored as a platform for developing PARACEST MRI contrast agents, which are valuable in cancer diagnosis and research (Suchý et al., 2016).

  • Enhancing Antisense Oligonucleotide Activity : DOTMA significantly increases the activity of antisense oligonucleotides by improving cellular uptake and altering intracellular distribution, making it a promising tool for gene therapy (Bennett et al., 1992).

  • In Vivo Imaging and Diagnostics : Tm(DOTMA) labeled cells can be used for monitoring the delivery of therapeutic cells to target organs in vivo, offering a new avenue in the field of medical imaging (Reifschneider et al., 2015).

  • Gene Therapy : DOTMA-Tween 80 lipid formulations are effective in delivering genes to internal organs, especially with higher DOTMA to DNA and DOTMA to Tween 80 ratios. This can be crucial for gene therapy applications (Liu et al., 1997).

  • Inducing Cell Death in Cancer Cells : DOTAP- and DOTMA-containing nanoparticles can induce cell death in cancer cells through the production of reactive oxygen species, even in the absence of other therapeutic agents (Yun et al., 2016).

  • Transfection Efficiency : DOTMA is widely used for both in vitro and in vivo transfections, where it facilitates the transfer of DNA into cells (Hurley et al., 2004).

  • Cell Tracking in MR Imaging : Tm-DOTMA-labeled cells can be used for cell tracking in proton MR imaging, providing an alternative to established cell-tracking methods (Schmidt et al., 2014).

Safety And Hazards

When handling DOTMA, ensure good ventilation at the workstation and wear personal protective equipment6. Do not eat, drink, or smoke when using this product. Always wash hands after handling the product6.


properties

IUPAC Name

2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWQMRUWMSZIU-LQDDAWAPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotma

CAS RN

104162-48-3
Record name N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,990
Citations
S Aime, M Botta, Z Garda, BE Kucera, G Tircso… - Inorganic …, 2011 - ACS Publications
… Herein we report that the tetramethylated DOTA derivative, DOTMA, possess … In particular, the Ln 3+ chelates of DOTMA exhibit a marked … The Ln 3+ chelates of DOTMA also exhibit high …
Number of citations: 92 pubs.acs.org
T Ren, YK Song, G Zhang, D Liu - Gene therapy, 2000 - nature.com
… bonds (two ether bonds in DOTMA and two ester bonds in DOTAP), … of DOTMA that are critical for its higher intravenous transfection activity. To achieve this objective, a series of DOTMA …
Number of citations: 119 www.nature.com
M Matsumoto, R Kishikawa, T Kurosaki… - International journal of …, 2008 - Elsevier
We developed polyethylenimine (PEI) lipopolyplexes with N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethlylammonium chloride (DOTMA) and pDNA to investigate their usefulness for in vitro …
Number of citations: 36 www.sciencedirect.com
C Kumas, WS Fernando, P Zhao… - Inorganic …, 2016 - ACS Publications
… , we prepared the analogous tetraglycinate complexes with DOTMA, a ligand known to favor … complexes formed with macrocyclic DOTA– and DOTMA–tetraamide ligands. The DFT …
Number of citations: 24 pubs.acs.org
M Mashal, N Attia, G Puras… - Journal of controlled …, 2017 - Elsevier
The present study aimed to evaluate the incorporation of the natural lipid lycopene into niosome formulations based on cationic lipid DOTMA and polysorbate 60 non-ionic surfactant to …
Number of citations: 64 www.sciencedirect.com
CF Bennett, MY Chiang, H Chan, JE Shoemaker… - Molecular …, 1992 - ASPET
… activity were increased as a function of DOTMA concentration and with increasing time of … the presence and absence of DOTMA. In the absence of DOTMA, the oligonucleotide localized …
Number of citations: 868 molpharm.aspetjournals.org
M Woods, KM Payne, EJ Valente… - … A European Journal, 2019 - Wiley Online Library
… The octadentate polyamino carboxylate ligand DOTMA (… Here we report the crystal structures of DOTMA chelates with … conformation of the DOTA or DOTMA ligand and its coordination to …
BC Webber, M Woods - Inorganic Chemistry, 2012 - ACS Publications
Water exchange in lanthanide(III) chelates is a key parameter in developing more effective MRI contrast agents. Our own efforts to optimize water exchange have focused on isolating …
Number of citations: 31 pubs.acs.org
J Gaucheron, C Santaella, P Vierling - Biochimica et Biophysica Acta (BBA) …, 2002 - Elsevier
Fluorinated double-chain (poly)cationic lipids (one or both of these chains being ended by a highly fluorinated tail) which are close analogues of DOTMA, DMRIE or DPPES were …
Number of citations: 29 www.sciencedirect.com
B Wollenberg, D Kastenbauer, H Mundl… - Human Gene …, 1999 - liebertpub.com
1.0 Abstract Recombinant IL-2 protein has shown many immunostimulatory effects in a variety of human tumors. However, the clinical use of rIL-2 is limited by common and serious side …
Number of citations: 42 www.liebertpub.com

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